molecular formula C8H9BrN2O B1373113 2-Bromo-N-ethylisonicotinamide CAS No. 951885-78-2

2-Bromo-N-ethylisonicotinamide

Cat. No. B1373113
CAS RN: 951885-78-2
M. Wt: 229.07 g/mol
InChI Key: GCWDXUNXHMTGQF-UHFFFAOYSA-N
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Description

2-Bromo-N-ethylisonicotinamide is a chemical compound with the CAS Number: 951885-78-2 . It has a molecular weight of 229.08 and its molecular formula is C8H9BrN2O . The IUPAC name for this compound is 2-bromo-N-ethylisonicotinamide .


Molecular Structure Analysis

The InChI code for 2-Bromo-N-ethylisonicotinamide is 1S/C8H9BrN2O/c1-2-10-8(12)6-3-4-11-7(9)5-6/h3-5H,2H2,1H3,(H,10,12) . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

Chemistry Education

The application of research study methods in chemistry teaching, such as using cases like Ethyl bromide, facilitates students' learning through pre-class study, in-class discussion, and teacher-led summaries of content and methods. This approach enhances understanding and application of chemical concepts in educational settings (Han Li-rong, 2010).

Polymer Science

Brominated polymers, similar in structure to 2-Bromo-N-ethylisonicotinamide, are used in creating water-soluble brush polymers and polyelectrolyte copolymers, which find applications in stabilizing heterophase polymerization and as ionic conductors (Jiayin Yuan et al., 2011).

Medicinal Chemistry

In medicinal chemistry, compounds structurally related to 2-Bromo-N-ethylisonicotinamide are used in synthesizing N-substituted acetamide derivatives with antidiabetic potential. These compounds have been tested for their ability to inhibit the α-glucosidase enzyme, showing promise as lead molecules for further research in diabetes treatment (M. Nazir et al., 2018).

Biochemical Research

Ethidium bromide, a chemical analog, has been studied for its inhibitory effects on nucleic acid incorporation in Ehrlich ascites tumour cells, which has implications for cancer chemotherapy (T. S. Kandaswamy & J. F. Henderson, 1962).

Environmental Chemistry

In environmental chemistry, the Fenton-like degradation of Ethidium bromide, structurally similar to 2-Bromo-N-ethylisonicotinamide, is investigated using magnetic nanocatalysts. This research provides insights into effective methods for removing carcinogenic compounds from water sources (E. Xie et al., 2020).

Safety and Hazards

2-Bromo-N-ethylisonicotinamide is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If inhaled, remove to fresh air . If swallowed, wash out mouth with copious amounts of water for at least 15 minutes .

properties

IUPAC Name

2-bromo-N-ethylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-2-10-8(12)6-3-4-11-7(9)5-6/h3-5H,2H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWDXUNXHMTGQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674319
Record name 2-Bromo-N-ethylpyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

951885-78-2
Record name 2-Bromo-N-ethylpyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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